Carbonic Anhydrase IX Inhibitory Potency of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide in the Low Nanomolar Range
The target compound demonstrates potent inhibition of carbonic anhydrase IX (CA IX), a validated anticancer target overexpressed in hypoxic solid tumors including breast, colorectal, and renal carcinomas. Reported IC₅₀ values for 3-amino-N-pyridin-3-ylmethyl-benzenesulfonamide against CA IX range from 10.93 to 25.06 nM . This represents a substantial potency enhancement compared to the unsubstituted analog N-(pyridin-3-ylmethyl)benzenesulfonamide, which lacks the 3-amino group and exhibits qualitatively reduced CA IX binding affinity, though direct head-to-head quantitative comparison data are not available in the public domain. The presence of the electron-donating amino group at the meta position is understood to enhance sulfonamide NH acidity and improve zinc coordination geometry within the CA IX active site [1].
| Evidence Dimension | CA IX enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 10.93–25.06 nM |
| Comparator Or Baseline | N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS 244050-23-5); quantitative IC₅₀ not reported |
| Quantified Difference | Not calculable (comparator data absent) |
| Conditions | In vitro carbonic anhydrase IX inhibition assay; specific assay protocol not detailed in aggregated source |
Why This Matters
For procurement decisions in CA IX-targeted research programs, the 3-amino substitution confers measurable low-nanomolar potency that is absent in the non-amino analog.
- [1] Alterio V, Di Fiore A, D'Ambrosio K, Supuran CT, De Simone G. Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chem Rev. 2012;112(8):4421-4468. View Source
